2-Cyclohexyloxirane
Overview
Description
2-Cyclohexyloxirane is an organic compound with the molecular formula C8H14O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its reactivity due to the ring strain in the epoxide structure, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexyloxirane can be synthesized through the epoxidation of cyclohexene. One common method involves the reaction of cyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows: [ \text{Cyclohexene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} ]
Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic oxidation of cyclohexene using air or oxygen in the presence of a silver catalyst. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyloxirane undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of a nucleophile on the less substituted carbon of the epoxide ring, leading to ring opening. Common nucleophiles include hydroxide ions, alkoxides, and amines.
Acid-Catalyzed Ring-Opening Reactions: In the presence of acids, the epoxide ring can be opened by nucleophiles, such as water or alcohols, resulting in the formation of diols or alkoxy alcohols.
Common Reagents and Conditions:
Hydroxide Ions (OH⁻): Used in basic conditions for nucleophilic ring-opening.
Hydrogen Halides (HX): Used in acidic conditions for ring-opening, leading to halohydrins.
Grignard Reagents (RMgX): React with the epoxide to form alcohols after protonation.
Major Products Formed:
Diols: Formed from the hydrolysis of the epoxide.
Halohydrins: Formed from the reaction with hydrogen halides.
Scientific Research Applications
2-Cyclohexyloxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins due to its reactive epoxide group
Mechanism of Action
The mechanism of action of 2-Cyclohexyloxirane primarily involves the ring-opening reactions facilitated by nucleophiles or acids. The ring strain in the epoxide makes it highly reactive, allowing for various transformations. The nucleophilic attack leads to the formation of a more stable product by relieving the ring strain .
Comparison with Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon ring.
Propylene Oxide: An epoxide with a three-carbon ring.
Styrene Oxide: An epoxide derived from styrene, containing a phenyl group.
Uniqueness of 2-Cyclohexyloxirane: this compound is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to simpler epoxides. This makes it a valuable intermediate for synthesizing more complex molecules and materials .
Properties
IUPAC Name |
2-cyclohexyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYHWFMGPYJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956306 | |
Record name | 2-Cyclohexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3483-39-4 | |
Record name | Oxirane, cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-cyclohexyloxirane contribute to the synthesis of S,S-DICHED?
A1: this compound plays a crucial role as a reactive intermediate in the synthesis of S,S-DICHED. The process involves lithiation of this compound, which then undergoes ring-opening insertion into cyclohexylboronic acid pinacol ester. [] This key step forms the carbon-carbon bond necessary to construct the dicyclohexylethane backbone of S,S-DICHED.
Q2: What are the advantages of using this compound in this specific synthetic route?
A2: The use of this compound in this synthesis offers several advantages:
- Simplicity: The reaction proceeds under ambient pressure and does not require specialized equipment. []
- Efficiency: The synthesis is achieved in three linear steps from readily available starting materials. []
- Chromatography-free: The process avoids the need for time-consuming and potentially costly chromatographic purification steps. []
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